molecular formula C22H24N4O3 B12164216 (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B12164216
M. Wt: 392.5 g/mol
InChI Key: AHNAQOZEQBZENV-UHFFFAOYSA-N
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Description

The compound (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that combines several functional groups, including a quinoline core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and methoxy groups. The piperazine ring is then attached via a nucleophilic substitution reaction, and finally, the pyridine moiety is introduced through a coupling reaction.

    Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Functional Group Introduction: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Piperazine Attachment: The piperazine ring is attached via nucleophilic substitution, often using a chloroquinoline intermediate.

    Pyridine Coupling: The final step involves coupling the piperazine derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution often uses reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may involve amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with multiple molecular targets, making it a promising candidate for treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The pyridine moiety can enhance the compound’s binding affinity to various proteins, increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.

    Piperazine Derivatives: Compounds such as piperazine citrate are used as anthelmintics and share the piperazine ring.

    Pyridine Derivatives: Nicotinamide and pyridoxine are examples of biologically active pyridine derivatives.

Uniqueness

What sets (4-Hydroxy-8-methoxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

8-methoxy-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C22H24N4O3/c1-29-19-4-2-3-17-20(19)24-15-18(21(17)27)22(28)26-13-11-25(12-14-26)10-7-16-5-8-23-9-6-16/h2-6,8-9,15H,7,10-14H2,1H3,(H,24,27)

InChI Key

AHNAQOZEQBZENV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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